molecular formula C11H11BrN2O2 B13701236 Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate

Cat. No.: B13701236
M. Wt: 283.12 g/mol
InChI Key: GLBBTBGTBJGSCJ-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl ester group at the 6th position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-ethylbenzene-1,2-diamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted benzimidazole derivatives with various functional groups.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Ester Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the ethyl group can influence its binding affinity and selectivity. Additionally, the compound’s ability to undergo various chemical reactions can contribute to its biological activity by forming reactive intermediates or metabolites.

Comparison with Similar Compounds

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:

    Methyl 4-Chloro-2-ethylbenzimidazole-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-Bromo-2-methylbenzimidazole-6-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 4-Bromo-2-ethylbenzimidazole-5-carboxylate: Similar structure but with the carboxylate group at the 5th position instead of the 6th position.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents and positions on the benzimidazole ring.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 7-bromo-2-ethyl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-9-13-8-5-6(11(15)16-2)4-7(12)10(8)14-9/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

GLBBTBGTBJGSCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2Br)C(=O)OC

Origin of Product

United States

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